Aceclidine tartrate, (R)-
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Overview
Description
Aceclidine tartrate, ®- is a parasympathomimetic agent primarily used in the treatment of open-angle glaucoma. It acts as a muscarinic acetylcholine receptor agonist, which helps in reducing intraocular pressure by mediating the contraction of the iris muscle .
Preparation Methods
The synthesis of Aceclidine tartrate, ®- involves several steps. One common method includes the reaction of quinuclidine with acetic anhydride to form 3-acetoxyquinuclidine. This intermediate is then reacted with tartaric acid to produce Aceclidine tartrate, ®-. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Chemical Reactions Analysis
Aceclidine tartrate, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the quinuclidine ring, leading to the formation of various analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Aceclidine tartrate, ®- has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of quinuclidine-based catalysts.
Biology: It is used to study the effects of muscarinic acetylcholine receptor agonists on cellular processes.
Medicine: Apart from its use in treating glaucoma, it is being researched for its potential in treating presbyopia and other eye conditions.
Industry: It is used in the development of new ophthalmic solutions and formulations .
Mechanism of Action
Aceclidine tartrate, ®- exerts its effects by acting as a muscarinic acetylcholine receptor agonist. It binds to these receptors, leading to the activation of the parasympathetic nervous system. This results in the contraction of the iris muscle, thereby reducing intraocular pressure. The molecular targets involved include the muscarinic acetylcholine receptors, which are part of the G-protein coupled receptor family .
Comparison with Similar Compounds
Aceclidine tartrate, ®- is unique compared to other similar compounds due to its specific action on muscarinic acetylcholine receptors. Similar compounds include:
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Carbachol: A cholinergic agonist with similar applications but different pharmacokinetic properties.
Bethanechol: Used primarily for its effects on the gastrointestinal and urinary tracts, but also acts on muscarinic receptors
Aceclidine tartrate, ®- stands out due to its specific binding affinity and efficacy in reducing intraocular pressure, making it a valuable compound in ophthalmology.
Properties
CAS No. |
139729-83-2 |
---|---|
Molecular Formula |
C13H21NO8 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H15NO2.C4H6O6/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;5-1(3(7)8)2(6)4(9)10/h8-9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
InChI Key |
NEBPFCSYXMUAEN-NDAAPVSOSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CN2CCC1CC2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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